
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol, also known as DFN-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFN-2 is a chiral compound, meaning that it has two mirror-image forms that are non-superimposable. The (2R) form of DFN-2 has been found to be more biologically active than its (2S) counterpart, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol involves its interaction with the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival and apoptosis. This compound binds to the sigma-1 receptor, leading to the activation of various signaling pathways that ultimately result in the induction of apoptosis in cancer cells and the protection of neurons in neurodegenerative disorders.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the protection of neurons from damage. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol in lab experiments is its high purity and availability, making it easy to obtain for scientific research. Additionally, this compound has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the study of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol. One potential area of research is the development of this compound-based drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with the sigma-1 receptor. Finally, the development of more efficient synthesis methods for this compound could lead to increased availability and lower costs of the compound, making it more accessible for scientific research.
Synthesis Methods
The synthesis of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol involves several steps, starting with the reaction of 2,6-difluoro-4-nitrophenylacetonitrile with ethylmagnesium bromide to form a Grignard reagent. This reagent is then reacted with (R)-glycidol to produce the (2R) form of this compound. The synthesis process has been optimized to produce high yields of pure (2R)-(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol, making it readily available for scientific research.
Scientific Research Applications
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has been found to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2R)-2-(2,6-difluoro-4-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-5(4-13)9-7(10)2-6(12(14)15)3-8(9)11/h2-3,5,13H,4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYADLCKLTKDC-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2494371.png)
![3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2494374.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)
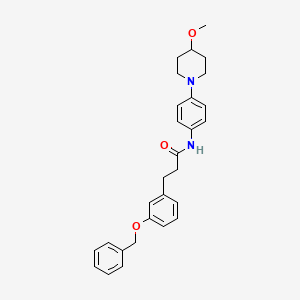
![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2494379.png)

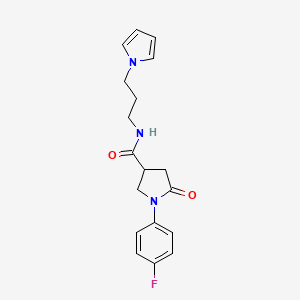
![5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2494384.png)
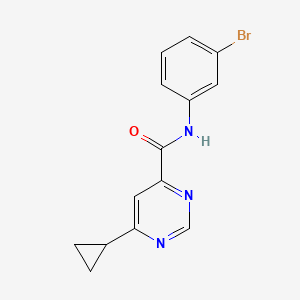
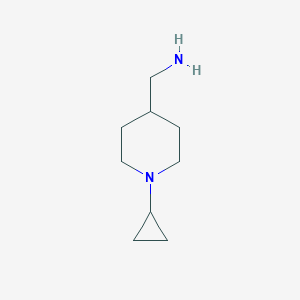
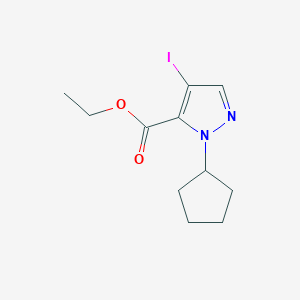

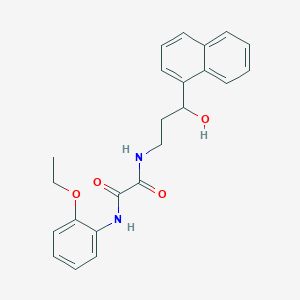
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B2494393.png)